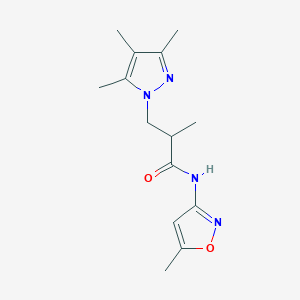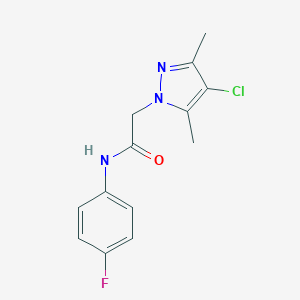![molecular formula C14H21N3O4S B497198 3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate CAS No. 927640-19-5](/img/structure/B497198.png)
3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine is a six-membered heterocyclic amine that consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .
Synthesis Analysis
Piperidine derivatives can be synthesized in different ways. For example, Chamakuri et al. reported the synthesis of 2-substituted chiral piperidines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
The molecular structure of a compound similar to the one you mentioned, “3-[3-(dimethylsulfamoyl)phenyl]-1-[(Z)-(1-phenylethylidene)amino]thiourea”, contains a total of 46 bond(s). There are 26 non-H bond(s), 16 multiple bond(s), 5 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 urea (-thio) derivative(s), 1 hydrazone(s), and 1 sulfonamide(s) (thio-/dithio-) .
Chemical Reactions Analysis
Piperidine derivatives can be used in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Physical And Chemical Properties Analysis
Piperidine is a colorless liquid with an odor described as objectionable, typical of amines . It has a density of 0.945 g/mL at 25 °C .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is a phenylpiperidine derivative , a class of compounds known to have a variety of pharmacological effects, including morphine-like activity and other central nervous system effects .
Mode of Action
Phenylpiperidines, depending on their structure, can interact with various targets in the body, leading to a range of effects .
Biochemical Pathways
Phenylpiperidines can affect various biochemical pathways depending on their specific targets .
Result of Action
Phenylpiperidines can have a variety of effects depending on their specific targets .
Propriétés
IUPAC Name |
[3-(dimethylsulfamoylamino)phenyl] piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-16(2)22(19,20)15-12-7-6-8-13(11-12)21-14(18)17-9-4-3-5-10-17/h6-8,11,15H,3-5,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAMUNJARIDRQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC(=CC=C1)OC(=O)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

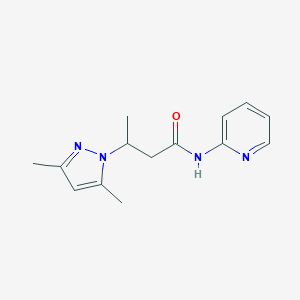
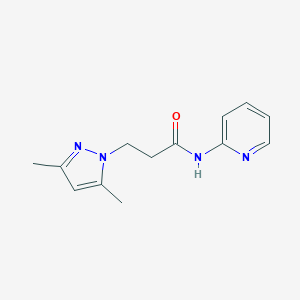
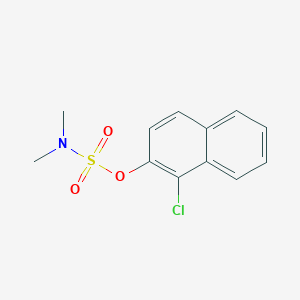
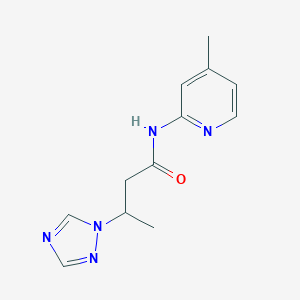


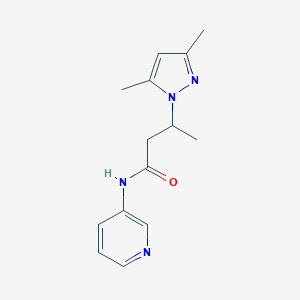
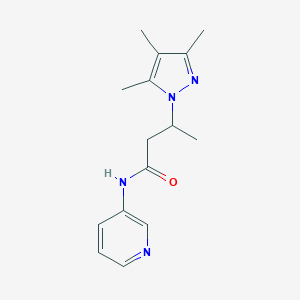
![N-[4-(acetylamino)phenyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B497129.png)
